1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl-
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Overview
Description
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazole ring substituted with a 4-methoxyphenyl group and a 2-pyridinyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- typically involves the reaction of 1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the 4-methoxyphenyl and 2-pyridinyl substituents. One common method involves the conversion of 1H-pyrazole-3-carboxylic acid to its acid chloride, followed by reaction with 2,3-diaminopyridine . The reaction conditions often include the use of a base, such as triethylamine, and solvents like benzene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a pyrazole ring fused with a pyridine ring, offering different pharmacological properties and applications.
The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-pyridinyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
130421-49-7 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-5-7-12(8-6-11)13-10-14(20-19-13)16(21)18-15-4-2-3-9-17-15/h2-10H,1H3,(H,19,20)(H,17,18,21) |
InChI Key |
HUBZSOMBUHTEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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